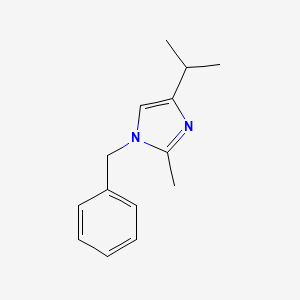
1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- typically involves the alkylation of imidazole derivatives. Common synthetic routes include:
Alkylation of Imidazole: Using alkyl halides in the presence of a base such as potassium carbonate.
Friedel-Crafts Alkylation: Using alkylating agents like isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods often involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are optimized for scalability.
化学反应分析
Types of Reactions
1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学研究应用
1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.
相似化合物的比较
Similar Compounds
1H-Imidazole, 2-methyl-4-(1-methylethyl)-: Lacks the phenylmethyl group.
1H-Imidazole, 4-(1-methylethyl)-1-(phenylmethyl)-: Lacks the 2-methyl group.
1H-Imidazole, 2-methyl-1-(phenylmethyl)-: Lacks the 4-(1-methylethyl) group.
Uniqueness
1H-Imidazole, 2-methyl-4-(1-methylethyl)-1-(phenylmethyl)- is unique due to the presence of both the 2-methyl and 4-(1-methylethyl) groups, which can influence its chemical reactivity and biological activity.
属性
CAS 编号 |
54416-18-1 |
|---|---|
分子式 |
C14H18N2 |
分子量 |
214.31 g/mol |
IUPAC 名称 |
1-benzyl-2-methyl-4-propan-2-ylimidazole |
InChI |
InChI=1S/C14H18N2/c1-11(2)14-10-16(12(3)15-14)9-13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3 |
InChI 键 |
UBJBXGWVAIEXCS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CN1CC2=CC=CC=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


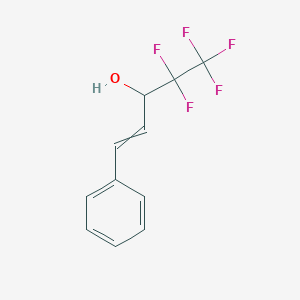
![{2-[(4-Chlorophenyl)sulfanyl]-5-fluorophenyl}methanol](/img/structure/B14644895.png)
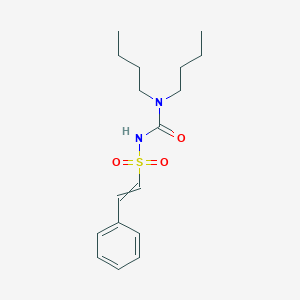
![6,9-Dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14644904.png)
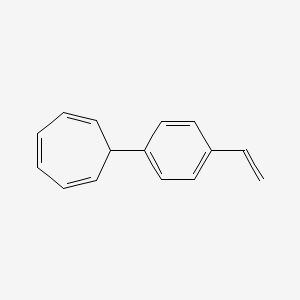
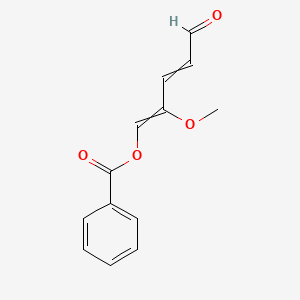
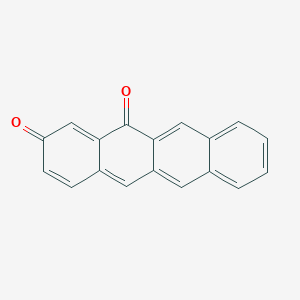
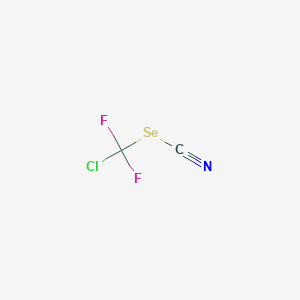
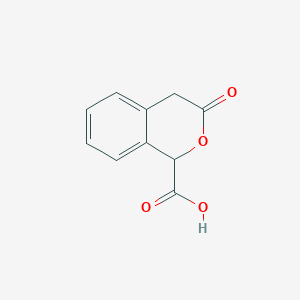
![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one](/img/structure/B14644945.png)
![10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine](/img/structure/B14644954.png)
![Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14644965.png)
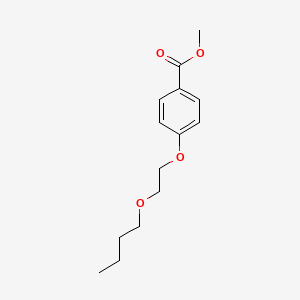
![1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14644971.png)
